Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-13(5-8-14)6-9-17-10(13)15/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBWBNFKZIKPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434236 | |
| Record name | tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154348-08-0 | |
| Record name | tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a spirocyclic lactam with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural Variations in Spirocyclic Cores
Heteroatom Positioning and Count
- Tert-butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (CAS: MFCD18792454): Contains two nitrogen atoms (2,9-diaza) and one oxygen atom (6-oxa).
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 954236-44-3):
Functional Group Modifications
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 183673-70-3):
Physicochemical Properties
Biological Activity
Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS Number: 154348-08-0) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.32 g/mol
- IUPAC Name : this compound
- Purity : ≥ 97%
Biological Activity Overview
Research indicates that compounds with spirocyclic structures can exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has been primarily studied for its potential as an antimicrobial agent.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
Case Studies
-
Study on Antibacterial Efficacy :
- A study evaluated the compound against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) were found to be in the low nanomolar range, indicating strong antibacterial activity .
- The compound was tested in vitro against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
- Mechanism of Action :
- In Vivo Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The spirocyclic framework enhances binding affinity to target enzymes.
- The presence of the tert-butyl group may contribute to increased lipophilicity, facilitating membrane penetration.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals that modifications in the spirocyclic structure significantly impact biological activity.
| Compound Name | CAS Number | Antibacterial Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | 154348-08-0 | Yes | <0.25 |
| Benzothiazole derivative | N/A | Yes | <0.03125 |
| Another spirocyclic compound | N/A | Limited | >1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
